molecular formula C11H11ClN2OS B6423762 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1692329-19-3

4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No. B6423762
CAS RN: 1692329-19-3
M. Wt: 254.74 g/mol
InChI Key: HXMHFPJGULUKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.74 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is 254.0280618 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anti-Inflammatory Activity

This compound has been studied for its anti-inflammatory activity . The study revealed that these compounds exhibited high anti-inflammatory activity and could be rated as promising nonsteroidal anti-inflammatory drugs . The anti-inflammatory activity of the eight 9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0 2,7]trideca-2,4,6-trienes (I-VIII) was studied in an acute carrageenan edema model .

Analgesic Activity

The compound has also shown high analgesic activity in combination with low acute toxicity . This suggests that it could be used in the development of pain relief medications .

Potential Use in Pharmaceutical Chemistry

The synthesis of heterocyclic compounds with potential biological activity and practically significant pharmacological properties is a high-priority direction in pharmaceutical chemistry . This compound, being a pyrimidine derivative, is promising because compounds exhibiting high antimicrobial, antifungal, antitumor, antioxidant, and other types of activity have been found among them .

Synthesis of Novel Molecules

The compound can be used in the synthesis of novel molecules with excellent agricultural activities . This is particularly relevant in the context of discovering efficient and low-risk chemical pesticides .

Study of Structural Features

The structural features of the compound have been studied using x-ray diffraction structure analysis . This helps in understanding the structural features of the obtained compounds .

properties

IUPAC Name

4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-11-5-8(13-10(16)14-11)7-4-6(12)2-3-9(7)15-11/h2-4,8H,5H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMHFPJGULUKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

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